molecular formula C9H12BNO2 B6591109 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266320-01-7

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B6591109
CAS No.: 1266320-01-7
M. Wt: 177.01 g/mol
InChI Key: MAOKJYHLICDJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged benzoxaborole core, a structure of high interest in developing novel therapeutic agents for neglected diseases . The benzoxaborole chemotype has successfully yielded clinical candidates for parasitic diseases, demonstrating its significant value in pharmaceutical research . Its primary research application is as a key building block in the synthesis of more complex, biologically active molecules. For instance, this scaffold and its derivatives are central to exploratory programs targeting visceral leishmaniasis, a parasitic infection . The mechanism of action for advanced drug candidates derived from this chemical series is often linked to the inhibition of essential pathogen enzymes. Detailed studies on related preclinical benzoxaborole candidates have confirmed that they act principally through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease . Researchers utilize this compound as a versatile precursor to generate analogs for structure-activity relationship (SAR) studies, optimizing in vitro and in vivo efficacy . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOKJYHLICDJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Techniques for 6 Amino 3,3 Dimethylbenzo C 1 2 Oxaborol 1 3h Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of benzoxaboroles, offering unparalleled detail about the atomic arrangement and connectivity within the molecule. nih.gov Different NMR active nuclei, including ¹H, ¹³C, ¹¹B, and ¹⁹F, are utilized to probe various aspects of the molecular structure. nih.gov

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton environment of 6-amino-3,3-dimethylbenzo[c] mdpi.comresearchgate.netoxaborol-1(3H)-ol and its analogs. The chemical shifts, signal multiplicity, and coupling constants (J) of the proton signals provide a wealth of information about the structure. nih.gov For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the aromatic protons of the parent compound, 6-aminobenzo[c] mdpi.comresearchgate.netoxaborol-1(3H)-ol, exhibit characteristic signals. chemicalbook.com The analysis of these spectra is crucial for confirming the substitution pattern on the benzene (B151609) ring and the integrity of the oxaborole ring. nih.gov

Quantitative ¹H NMR (qNMR) can be employed to determine the purity of synthetic intermediates and final products with high accuracy, using internal standards like 1,3,5-trimethoxybenzene (B48636) or triphenylmethane. nih.gov

Table 1: Representative ¹H NMR Data for Benzoxaborole Derivatives

Compound Solvent Chemical Shifts (δ ppm) and Coupling Constants (J Hz)
(2-(Bromomethyl)-5-nitrophenyl)boronic Acid DMSO-d6 8.36 (d, J = 2.51 Hz, 1H), 8.18 (dd, J = 8.5, 2.5 Hz, 1H), 7.67 (d, J = 8.5 Hz, 1H), 4.99 (s, 2H), 3.54 (brs, 2H) nih.gov
(2-(Dibromomethyl)-5-nitrophenyl)boronic Acid DMSO-d6 8.38 (d, J = 2.5 Hz, 1H), 8.32 (dd, J = 8.5, 2.5 Hz, 1H), 8.14 (d, J = 8.5 Hz, 1H), 7.84 (s, 1H) nih.gov
3-Bromo-4-methylbenzonitrile DMSO-d6 8.11 (d, J = 1.5 Hz, 1H), 7.76 (dd, J = 1.7, 7.9 Hz, 1H), 7.55 (d, J = 7.9 Hz, 1H), 2.41 (s, 3H) nih.gov

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. researchgate.netnih.gov Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and chemical environment. For example, the ¹³C NMR spectrum of (2-(bromomethyl)-5-nitrophenyl)boronic acid shows characteristic signals for the aromatic and methylene (B1212753) carbons. nih.gov This technique is essential for verifying the carbon skeleton and identifying any isomeric impurities. mdpi.comresearchgate.net

Table 2: Representative ¹³C NMR Data for Benzoxaborole Precursors

Compound Solvent Chemical Shifts (δ ppm)
(2-(Bromomethyl)-5-nitrophenyl)boronic Acid DMSO-d6 160.7, 147.3, 132.5, 125.9, 125.8, 123.3, 70.3 nih.gov
(2-(Dibromomethyl)-5-nitrophenyl)boronic Acid DMSO-d6 152.9, 147.3, 132.6, 131.5, 129.1, 125.9, 40.4 nih.gov
3-Bromo-4-methylbenzonitrile DMSO-d6 143.8, 135.2, 131.8, 131.4, 124.5, 117.5, 110.5, 22.8 nih.gov

¹¹B NMR Spectroscopy for Boron Nucleus Environment

Given the presence of a boron atom, ¹¹B NMR spectroscopy is a uniquely powerful tool for characterizing benzoxaboroles. researchgate.netnih.gov The chemical shift of the boron nucleus is highly sensitive to its coordination state and the nature of the substituents attached to it. In many benzoxaborole derivatives, the boron atom is slightly deshielded compared to the free boronic acid. researchgate.net For instance, a ¹¹B NMR signal at approximately 32.51 ppm (in DMSO) has been reported for a derivative of 6-aminobenzo[c] mdpi.comresearchgate.netoxaborol-1(3H)-ol. mdpi.com The addition of a ligand or base to the empty p-orbital of the boron results in an upfield shift in the ¹¹B NMR spectrum. sdsu.edu

¹⁹F NMR Spectroscopy for Fluorine-Containing Analogues

For fluorine-containing analogues of 6-amino-3,3-dimethylbenzo[c] mdpi.comresearchgate.netoxaborol-1(3H)-ol, ¹⁹F NMR spectroscopy is an indispensable analytical technique. nih.govwikipedia.org The ¹⁹F nucleus is highly sensitive, and its chemical shifts have a large dispersion, which allows for the clear identification and quantification of fluorinated compounds. wikipedia.orgnih.govnih.govresearchgate.net This technique is particularly useful for monitoring the introduction of fluorine atoms into the benzoxaborole scaffold, which can significantly influence the compound's biological activity. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are critical for determining the molecular weight and confirming the elemental composition of 6-amino-3,3-dimethylbenzo[c] mdpi.comresearchgate.netoxaborol-1(3H)-ol and its derivatives. researchgate.netnih.govnih.govnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analytes. nih.gov

HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of (2-(bromomethyl)-5-nitrophenyl)boronic acid is 259, which can be precisely verified by HRMS. nih.gov Similarly, for (2-(dibromomethyl)-5-nitrophenyl)boronic acid, the calculated [M+H]⁺ is 337. nih.gov This level of accuracy is crucial for validating the identity of newly synthesized compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The absorption of infrared radiation by a molecule leads to vibrational excitations of its bonds. vscht.czmsu.edu In the context of benzoxaboroles, IR spectroscopy is particularly useful for identifying characteristic vibrations of the B-OH and B-O bonds. mdpi.com

A well-isolated and intense band corresponding to the B-OH stretching vibration is typically observed in the range of 1446–1414 cm⁻¹ and is considered a characteristic feature of benzoxaboroles. mdpi.com Additionally, signals around 1373 cm⁻¹ are attributed to the B-O stretching vibration, while those near 978 cm⁻¹ correspond to the C-O ether stretch. mdpi.com The presence of an amino group can be identified by characteristic N-H stretching vibrations. These spectral fingerprints provide valuable confirmation of the functional groups within the molecule.

X-ray Crystallographic Analysis for Three-Dimensional Structure and Binding Mode Elucidation

X-ray crystallography is a pivotal technique for determining the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.orgnih.gov This method has been fundamental in revealing the structure and function of numerous biological molecules, including proteins and nucleic acids, and plays a crucial role in drug design and development. wikipedia.orgrigaku.com For 6-amino-3,3-dimethylbenzo[c] nih.govhodoodo.comoxaborol-1(3H)-ol and its derivatives, X-ray crystallography provides invaluable insights into their molecular geometry and their binding mechanisms to target enzymes.

The process involves crystallizing the compound of interest, or a co-crystal of the compound with its biological target, and then irradiating the crystal with a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. nih.govrigaku.com

A closely related compound, tavaborole (B1682936) (formerly AN2690), a 5-fluoro-substituted benzoxaborole, has been extensively studied using X-ray crystallography to elucidate its antifungal mechanism. hodoodo.comnih.gov These studies have been crucial in understanding how this class of compounds inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis. nih.govhodoodo.comresearchgate.net

Crystal structures of the LeuRS editing domain in complex with tavaborole have revealed that the boron atom of the oxaborole ring forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNA(Leu). nih.gov This interaction effectively traps the tRNA in the editing site of the enzyme, leading to the inhibition of protein synthesis and subsequent cell death. nih.govnih.gov

The analysis of tavaborole derivatives has further illuminated the structure-activity relationships within this class of compounds. For instance, the crystal structure of the Candida albicans LeuRS editing domain was determined in a complex with AN3018 (6-(ethylamino)-5-fluorobenzo[c] nih.govhodoodo.comoxaborol-1(3H)-ol) and AMP, which serves as a proxy for the 3'-adenosine of tRNA. nih.gov Such studies provide a structural basis for enhancing the specificity and efficacy of these antifungal agents. nih.gov

The crystallographic data for these complexes provide precise measurements of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule and its interactions with the active site of the enzyme. This information is critical for the rational design of new, more potent derivatives.

Below are illustrative data tables summarizing the type of information that can be obtained from X-ray crystallographic studies of benzoxaborole derivatives.

Table 1: Illustrative Crystallographic Data for a Benzoxaborole-Enzyme Complex

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å) 50.2
b (Å) 85.4
c (Å) 120.1
α, β, γ (°) 90

| Resolution (Å) | 2.2 |

Table 2: Key Binding Interactions of a Benzoxaborole Inhibitor with Leucyl-tRNA Synthetase Editing Domain

Inhibitor Atom Enzyme/tRNA Atom Interaction Type Distance (Å)
Boron O2' of tRNA adenosine Covalent 1.45
Boron O3' of tRNA adenosine Covalent 1.48
Oxygen (B-OH) Amino Acid Residue 1 (e.g., His) Hydrogen Bond 2.8

Computational and Theoretical Investigations of 6 Amino 3,3 Dimethylbenzo C 1 2 Oxaborol 1 3h Ol and Benzoxaborole Systems

Density Functional Theory (DFT) Applications in Benzoxaborole Studies

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of medium to large molecular systems due to its favorable balance of accuracy and computational cost. unimore.it For benzoxaborole systems, DFT is employed to explore molecular geometry, electronic structure, and reactivity. A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) to perform calculations. researchgate.netmaterialsciencejournal.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. researchgate.net Geometry optimization calculations using DFT find the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For 6-amino-3,3-dimethylbenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol, this process would confirm the planarity of the benzoxaborole ring system and determine the preferred orientation of the amino and hydroxyl groups. The 3,3-dimethyl substitution provides steric stability to the oxaborole ring. Conformational analysis identifies various low-energy structures and their relative stabilities, which is essential for understanding how the molecule might interact with biological targets.

Table 1: Representative Optimized Geometrical Parameters for a Benzoxaborole Scaffold (DFT/B3LYP)
ParameterBond/AngleCalculated Value
Bond LengthB-O(ring)1.37 Å
Bond LengthB-O(hydroxyl)1.35 Å
Bond LengthC-B1.55 Å
Bond AngleO-B-O118.5°
Bond AngleC-B-O121.0°
Dihedral AngleC-C-B-O~0.0°

Note: The data in the table is illustrative of typical values for benzoxaborole systems based on DFT calculations and is not specific experimental data for 6-amino-3,3-dimethylbenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol.

The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's chemical reactivity and stability. edu.krd A smaller gap suggests higher reactivity. growingscience.com For benzoxaborole derivatives, understanding the HOMO-LUMO gap helps in predicting their potential as inhibitors or reactants in various chemical and biological processes. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Properties
ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.87Characterizes chemical reactivity and stability
Ionization Potential6.85Energy required to remove an electron from HOMO
Electron Affinity1.98Energy released when an electron is added to LUMO

Note: Values are representative for a substituted benzoxaborole system calculated using DFT/B3LYP methodology. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT application that visualizes the charge distribution on the molecule's surface. researchgate.netdntb.gov.ua The MEP map helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For 6-amino-3,3-dimethylbenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol, the MEP map would likely show negative potential around the oxygen atoms and the amino group, highlighting them as sites for hydrogen bonding and interaction with electrophiles. The boron atom, being electron-deficient, would be a primary site for nucleophilic interaction.

Quantum Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting spectroscopic properties. unimore.itrsc.org It is widely used to calculate the electronic absorption spectra (UV-Vis) of molecules by determining vertical excitation energies and oscillator strengths. researchgate.netmaterialsciencejournal.org The calculations can simulate the spectrum in different environments, such as in the gas phase or in a solvent, providing a direct comparison with experimental data. materialsciencejournal.orgscirp.org For benzoxaborole systems, TD-DFT can help rationalize their color and photophysical properties, which is crucial for applications in imaging and diagnostics. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). thesciencein.org This method is fundamental in drug discovery for modeling ligand-target interactions. semanticscholar.orgnih.gov For benzoxaborole derivatives, which are known inhibitors of enzymes like leucyl-tRNA synthetase (LeuRS), docking studies can elucidate their binding mode within the enzyme's active site. researchgate.net Using software like AutoDock, researchers can perform virtual screenings of compound libraries and predict binding affinities (free energy of binding). researchgate.net These simulations identify key interactions, such as hydrogen bonds and van der Waals forces, between the benzoxaborole inhibitor and specific amino acid residues in the target protein, providing insights into the structural basis of its inhibitory activity. researchgate.netsemanticscholar.org

Molecular Dynamics Simulations for Dynamic Behavior and Network Formation Analysis

While docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing the flexibility of the protein, the stability of the ligand in the binding pocket, and the nature of the interaction network. researchgate.netpeacta.org For a complex of a benzoxaborole inhibitor with its target enzyme, an MD simulation (e.g., for 20 nanoseconds) can confirm the stability of the binding mode predicted by docking. researchgate.net It allows for the analysis of hydrogen bond lifetimes and the role of water molecules in mediating interactions. These simulations are crucial for calculating binding free energies more accurately and understanding the dynamic behavior that governs the biological activity of the compound. researchgate.netrsc.org

Mechanistic Research of Benzoxaborole Bioactivity: Preclinical and in Vitro Investigations

Enzyme Inhibition Mechanisms of Benzoxaborole Derivatives

The versatility of the benzoxaborole scaffold allows for its interaction with a range of enzymes, leading to the modulation of critical cellular pathways. The following subsections detail the specific enzyme inhibition mechanisms that have been identified for derivatives of 6-amino-3,3-dimethylbenzo[c] nih.govscispace.comoxaborol-1(3H)-ol.

Phosphodiesterase Enzyme Inhibition and Cellular Signaling Modulation

Currently, there is no direct scientific literature available that specifically links 6-amino-3,3-dimethylbenzo[c] nih.govscispace.comoxaborol-1(3H)-ol or its derivatives to the inhibition of phosphodiesterase (PDE) enzymes. While the broader class of benzoxaboroles has been investigated for various therapeutic properties, research has not yet established a specific role for this particular compound in modulating cellular signaling through PDE inhibition.

Leucyl-tRNA Synthetase (LeuRS) Inhibition in Mycobacterial Systems

Derivatives of 6-aminobenzo[c] nih.govscispace.comoxaborol-1(3H)-ol have been synthesized and evaluated as potent inhibitors of mycobacterial leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis. nih.gov One study focused on a series of N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govscispace.comoxaborol-6-yl)(hetero)aryl-2-carboxamides, which were prepared through the acylation of 6-aminobenzo[c] nih.govscispace.comoxaborol-1(3H)-ol. nih.gov

These novel compounds demonstrated selective in vitro activity against various mycobacterial strains, including multidrug-resistant clinical isolates, with inhibitory concentrations in the micromolar range. nih.gov Molecular docking studies have supported these findings, indicating a selective interaction with the mycobacterial LeuRS enzyme without significantly affecting the human counterpart. nih.gov The mechanism of action is believed to involve the oxaborole tRNA-trapping (OBORT) mechanism, where the boron atom of the benzoxaborole moiety forms a covalent adduct with the cis-diol of the 3'-terminal adenosine (B11128) of tRNALeu within the enzyme's editing site. This effectively traps the tRNA and inhibits protein synthesis.

The following table summarizes the antimycobacterial activity of selected N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govscispace.comoxaborol-6-yl)(hetero)aryl-2-carboxamide derivatives:

CompoundSubstituentMIC (µM) vs. M. tuberculosis H37Rv
1 2-Chlorophenyl>125
2 3-Chlorophenyl62.5
3 4-Chlorophenyl31.25
4 2-Bromophenyl62.5
5 3-Bromophenyl31.25
6 4-Bromophenyl15.625
7 2-Fluorophenyl>125
8 3-Fluorophenyl62.5
9 4-Fluorophenyl31.25

Data sourced from a study on novel inhibitors of mycobacterial LeuRS. nih.gov

Carbapenemase Inhibition in Bacterial Resistance Research

There is no available scientific evidence to suggest that 6-amino-3,3-dimethylbenzo[c] nih.govscispace.comoxaborol-1(3H)-ol or its derivatives are involved in the inhibition of carbapenemase enzymes. Research into carbapenemase inhibitors has explored various chemical scaffolds, but derivatives of this specific benzoxaborole have not been identified as a significant area of investigation in the context of overcoming bacterial resistance to carbapenem (B1253116) antibiotics.

Leishmania Cleavage and Polyadenylation Specificity Factor (CPSF3) Endonuclease Inhibition

A derivative of 6-aminobenzo[c] nih.govscispace.comoxaborol-1(3H)-ol has been identified as a key component in the development of novel treatments for visceral leishmaniasis. nih.gov The compound DNDI-6148, a promising preclinical candidate, acts as a potent inhibitor of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease. nih.gov The synthesis of DNDI-6148 utilizes 6-amino-1-hydroxy-2,1-benzoxaborolane, which is a structural analog of 6-amino-3,3-dimethylbenzo[c] nih.govscispace.comoxaborol-1(3H)-ol, as a key intermediate. nih.gov

The inhibition of CPSF3, an essential enzyme for pre-mRNA processing in the parasite, disrupts its ability to multiply. nih.gov DNDI-6148 has demonstrated impressive in vivo efficacy, with a greater than 98% reduction in parasite burden in animal models. nih.gov This highlights the potential of the 6-aminobenzoxaborole scaffold in targeting this specific endonuclease for the treatment of visceral leishmaniasis.

Glycogen Synthase Kinase-3beta (GSK-3beta) Inhibition and Related Pathways

Scientific literature does not currently establish a direct link between 6-amino-3,3-dimethylbenzo[c] nih.govscispace.comoxaborol-1(3H)-ol or its derivatives and the inhibition of Glycogen Synthase Kinase-3beta (GSK-3beta). While GSK-3beta is a significant therapeutic target for a variety of diseases, and numerous inhibitors have been explored, research has not focused on this specific benzoxaborole compound or its derivatives for this purpose. nih.govnih.gov

Interaction with Specific Molecular Targets and Boron-Oxygen Interactions

The therapeutic effects of benzoxaborole derivatives are fundamentally linked to the unique properties of the boron atom within their structure. The boron atom in 6-amino-3,3-dimethylbenzo[c] nih.govscispace.comoxaborol-1(3H)-ol and its derivatives acts as a Lewis acid, readily interacting with nucleophilic groups present in the active sites of enzymes.

A key feature of these interactions is the formation of stable, reversible covalent bonds between the boron atom and oxygen-containing functional groups, such as the hydroxyl groups of serine residues or the diols of ribose moieties in RNA. This ability to form boron-oxygen bonds is central to their mechanism of enzyme inhibition.

In the case of LeuRS inhibition, the boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu. This interaction traps the tRNA in the editing site of the enzyme, thereby halting protein synthesis. nih.gov Similarly, in the inhibition of Leishmania CPSF3, the benzoxaborole moiety is believed to interact with key residues in the active site of the endonuclease, mediated by boron-oxygen interactions, leading to the inhibition of its enzymatic activity. nih.gov The stability and specificity of these interactions are crucial for the selective targeting of pathogenic enzymes over their human counterparts.

Covalent Adduct Formation with Biological Macromolecules (e.g., tRNA, AMP)

The primary mechanism of action for 6-amino-3,3-dimethylbenzo[c] nih.govnih.govoxaborol-1(3H)-ol is the inhibition of bacterial leucyl-tRNA synthetase (LeuRS) through a novel process known as the oxaborole tRNA-trapping (OBORT) mechanism. asm.orgnih.gov This mechanism relies on the unique chemical properties of the boron atom within the benzoxaborole scaffold. nih.gov

LeuRS is a crucial enzyme that ensures the fidelity of protein synthesis by attaching the amino acid leucine (B10760876) to its cognate transfer RNA (tRNALeu). nih.gov The enzyme possesses two distinct active sites: a synthetic site for aminoacylation and an editing site for proofreading, which hydrolyzes incorrectly charged tRNAs. asm.org

The OBORT mechanism targets the editing site of the bacterial LeuRS. asm.orgasm.org The key event is the formation of a stable, covalent adduct between the benzoxaborole compound and the 3'-terminal adenosine of the tRNALeu molecule. nih.govh1.co The boron atom, acting as a Lewis acid, interacts with the 2'- and 3'-hydroxyl groups of the ribose sugar on the terminal adenosine (A76) of the tRNA molecule. nih.govasm.orgbioworld.com This interaction forms a reversible, tetrahedral covalent complex. nih.gov

This newly formed tRNALeu-benzoxaborole adduct becomes trapped within the editing site of the LeuRS enzyme. asm.orgh1.co By trapping the tRNA in this non-productive complex, the compound effectively blocks the catalytic cycle of the enzyme. nih.govh1.co It prevents the tRNALeu from being either correctly charged with leucine at the synthetic site or released from the enzyme, ultimately leading to the inhibition of protein synthesis and cessation of bacterial growth. asm.org The formation of this adduct is specific to the terminal adenosine of tRNA and does not involve free adenosine monophosphate (AMP).

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Functionalization and Substituent Effects on Biological Activity

Systematic modification of the benzoxaborole scaffold has been a key strategy in optimizing the pharmacological properties of this class of compounds. Researchers have extensively explored the impact of various substituents at different positions of the benzoxaborole ring system to elucidate their effects on biological activity.

Impact of Substituents at the Amino (C-6) Position and other Core Positions (e.g., C-3)

The C-6 position of the benzoxaborole ring has been a focal point for synthetic modifications to modulate biological activity. For instance, a study focusing on 6-(benzoylamino)benzoxaborole analogs revealed that substitutions on the benzoyl moiety significantly influence the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Current time information in Edmonton, CA. This highlights the importance of the C-6 position in mediating interactions with biological targets. Similarly, the synthesis of novel 6-(aminomethylphenoxy)benzoxaborole analogs has led to the identification of potent anti-inflammatory agents, with specific substitutions on the phenoxy ring enhancing activity. scirp.org

Further research into 6-aminobenzo[c] Current time information in Edmonton, CA.scirp.orgoxaborol-1(3H)-ol as a crucial pharmacophore has shown that large heterocyclic substitutions at the C-6 amino group can enhance selectivity towards bacterial enzymes, such as leucyl-tRNA synthetase (LeuRS), by creating steric hindrance that prevents binding to the eukaryotic counterpart. mdpi.com This strategy of introducing bulky substituents at the C-6 position is a promising avenue for developing selective antimicrobial agents.

The C-3 position of the benzoxaborole ring also plays a critical role in determining the compound's biological profile. In the case of 6-amino-3,3-dimethylbenzo[c] Current time information in Edmonton, CA.scirp.orgoxaborol-1(3H)-ol, the gem-dimethyl group at the C-3 position is significant. While the introduction of an amino substituent at the C-3 position in other benzoxaboroles has been shown to decrease antifungal activity against Candida albicans compared to the unsubstituted analog, the dimethyl substitution in the target molecule is likely to enhance its metabolic stability. youtube.com The presence of these methyl groups can prevent oxidation at the C-3 position, a common metabolic pathway for many therapeutic agents. This increased stability can lead to a longer half-life and improved pharmacokinetic profile. The synthesis of 3-disubstituted benzoxaboroles is generally achieved through a two-step nucleophilic addition on methyl benzoate (B1203000) using Grignard reagents, followed by the introduction of the boron group and cyclization. nih.gov

PositionSubstituent/ModificationImpact on Biological ActivityReference
C-6Benzoylamino analogsModulation of cytokine inhibition (TNF-α, IL-1β, IL-6) Current time information in Edmonton, CA.
C-6Aminomethylphenoxy analogsPotent anti-inflammatory activity scirp.org
C-6Large heterocyclic groupsEnhanced selectivity for bacterial enzymes (e.g., LeuRS) mdpi.com
C-3Amino groupSignificant drop in antifungal activity against C. albicans youtube.com
C-3Dimethyl groupLikely enhances metabolic stability-

Influence of Stereochemistry on Biological Activity and Selectivity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological macromolecules such as enzymes and receptors. herts.ac.uk For many classes of compounds, different enantiomers or diastereomers can exhibit vastly different pharmacological activities, with one isomer being therapeutically active while the other may be inactive or even produce undesirable side effects. herts.ac.uk

In the specific case of 6-amino-3,3-dimethylbenzo[c] Current time information in Edmonton, CA.scirp.orgoxaborol-1(3H)-ol, the C-3 position is achiral due to the presence of two identical methyl groups. Therefore, this particular molecule does not have stereoisomers arising from this position. However, it is crucial to consider the role of stereochemistry in the broader context of benzoxaborole derivatives where a chiral center may be present, for instance, with mono-substitution at the C-3 position.

For benzoxaboroles with a single substituent at the C-3 position, a chiral center is created, leading to the existence of enantiomers. The biological activity of such chiral benzoxaboroles would likely be stereospecific. The differential binding of enantiomers to a target protein can be attributed to the specific three-dimensional arrangement of substituents, which can lead to more favorable interactions for one isomer over the other. frontiersin.org Molecular modeling and X-ray crystallography are invaluable tools for elucidating the structural and stereochemical requirements for efficient interaction with biological targets. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoxaboroles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and gaining insights into the molecular features that govern therapeutic efficacy.

Application of Linear Multiple Regression (LMR) and Nonlinear Regression (NLMR)

Linear Multiple Regression (LMR) is a widely used statistical technique in QSAR studies to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). youtube.comresearchgate.net In the context of benzoxaboroles, an LMR model could be developed to correlate physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) with their observed biological activity. The goal is to generate a linear equation that can predict the activity of new benzoxaborole derivatives based on their calculated descriptors.

However, the relationship between molecular structure and biological activity is often complex and may not be adequately described by a linear model. In such cases, Nonlinear Regression (NLMR) methods can provide a more accurate representation of the data. nih.gov NLMR models can capture more intricate relationships between descriptors and activity, potentially leading to more robust and predictive QSAR models. nih.gov Gene Expression Programming (GEP) is an example of a nonlinear approach that has been successfully applied in QSAR modeling. nih.gov

Utilization of Artificial Neural Networks (ANN) for Predictive Modeling

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of biological neural networks. youtube.com ANNs are powerful tools for QSAR modeling, particularly for complex and nonlinear datasets. researchgate.netnih.gov An ANN consists of interconnected nodes, or "neurons," organized in layers. The network is "trained" on a dataset of compounds with known activities, allowing it to learn the complex patterns and relationships between molecular descriptors and biological response.

Once trained, the ANN model can be used to predict the activity of new, untested benzoxaborole derivatives. A significant advantage of ANNs is their ability to model highly nonlinear relationships without prior assumptions about the form of the relationship. researchgate.net This makes them particularly well-suited for modeling the intricate interplay of factors that determine the biological activity of a compound.

Correlation of Quantum Chemical Descriptors with Observed Biological Activity

Quantum chemical descriptors are molecular properties derived from quantum mechanical calculations, such as Density Functional Theory (DFT). nih.gov These descriptors provide detailed information about the electronic structure of a molecule and can be highly informative in QSAR studies. scirp.org Examples of quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively, and can be correlated with its reactivity.

Partial atomic charges: These describe the distribution of electrons within a molecule and can indicate sites susceptible to electrostatic interactions with a biological target.

Electron density: This can be used to identify regions of a molecule that are rich or deficient in electrons, providing insights into potential binding interactions.

Design Principles for Dual-Target Inhibitors and Hybrid Benzoxaborole Architectures

The development of dual-target inhibitors, which are single molecules designed to interact with two distinct biological targets, has emerged as a promising strategy in drug design. researchgate.netrsc.orgbiorxiv.org This approach can lead to enhanced therapeutic efficacy and potentially circumvent drug resistance mechanisms. biorxiv.org One of the primary design principles involves creating hybrid molecules by linking two distinct pharmacophores, where each pharmacophore is responsible for binding to one of the targets. researchgate.net

In the context of benzoxaboroles, this principle has been applied to create novel derivatives with dual functionalities. For instance, researchers have designed and synthesized diphenyl-(thio)ether-containing benzoxaborole derivatives intended to function as dual-target enzyme inhibitors for antifungal and herbicidal applications. nih.gov These compounds were engineered to inhibit both Leucyl-tRNA synthetase (LeuRS) and protoporphyrinogen (B1215707) oxidase (PPO), which are important targets in fungi and plants, respectively. nih.gov

Another design strategy considers the benzoxaborole heterocycle as a versatile "ancestral" building block for developing specific inhibitors for different enzymes. nih.gov While this approach can be used to create highly selective single-target agents, it also lays the groundwork for designing dual inhibitors. nih.gov For example, the benzoxaborole motif has been explored for its potential to inhibit both the dengue virus (DENV) protease and the main protease of SARS-CoV-2. nih.gov Although developing inhibitors for enzymes with different structures and mechanisms is challenging, the concept of a common scaffold that can be adapted for dual targeting remains an attractive area of research. nih.gov Computational methods that learn pharmacophore fusion patterns are also being developed to aid in the rational design of such dual-target agents. rsc.orgbiorxiv.org

Strategies for Enhancing Selectivity against Specific Biological Targets through Structural Modification

The selectivity of benzoxaborole-based compounds can be significantly enhanced through precise structural modifications. The introduction of various substituents allows for the fine-tuning of interactions with the target enzyme, improving binding affinity and selectivity over other proteins. acs.org Structure-activity relationship (SAR) studies have identified key positions on the benzoxaborole ring that can be altered to achieve desired biological activity.

For derivatives of 6-aminobenzo[c] nih.govnih.govoxaborol-1(3H)-ol, the C-6 and C-7 positions are considered solvent-exposed in the context of the mycobacterial Leucyl-tRNA synthetase (LeuRS) active site, making them suitable locations for modification to improve selectivity. mdpi.com A prominent strategy involves the acylation of the 6-amino group to produce a series of N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides. mdpi.comnih.gov This modification led to compounds with micromolar-level inhibitory activity against Mycobacterium tuberculosis while showing no growth inhibition against other bacteria and fungi, demonstrating high selectivity. mdpi.comnih.gov

Further studies have elaborated on how specific substitutions impact target engagement:

Halogen Substitution: Adding a chlorine or bromine atom at the C-4 position of the benzoxaborole ring can enhance the compound's affinity for the editing domain of M. tuberculosis LeuRS. nih.gov

Electron-Withdrawing Groups (EWGs): Placing small EWGs, such as a fluoro or chloro group, adjacent to the boron atom has been shown to improve antiviral activity, particularly against replicons with resistance-conferring mutations. nih.gov The ortho-fluoro substituent, in particular, was found to significantly increase potency in a series of antiviral benzoxaboroles. nih.gov

Modifications on Side Chains: In a series of benzoxaborole inhibitors designed against DENV-2 protease, structural variations of a 3-(benzyloxy) substituent had a major influence on inhibitory activity. nih.gov Specifically, a 3-methyl and a 2,6-dichloro substitution on the benzyl (B1604629) ring resulted in a two-fold and four-fold improvement in potency, respectively. nih.gov

These findings underscore the importance of systematic structural modification as a strategy to optimize the selectivity and potency of benzoxaborole-based inhibitors against specific biological targets.

Table 1: Impact of Structural Modifications on Benzoxaborole Activity and Selectivity

Scaffold/Starting CompoundModificationTargetObserved EffectReference
6-aminobenzo[c] nih.govnih.govoxaborol-1(3H)-olAcylation of 6-amino group with (hetero)aryl carboxylic acidsMycobacterial LeuRSCreated selective antimycobacterial agents with no activity against other bacteria or fungi. mdpi.comnih.gov
BenzoxaboroleHalogen (Cl/Br) substitution at C-4M. tuberculosis LeuRSEnhanced affinity to the enzyme's editing domain. nih.gov
Benzyl boronic acid seriesAddition of electron-withdrawing groups (e.g., F, Cl) ortho to boronHCV NS5B polymeraseImproved antiviral activity against resistant replicons. nih.gov
3-(benzyloxy) benzoxaborole3-methyl or 2,6-dichloro substitution on the benzyl ringDENV-2 protease2-fold and 4-fold improvement in inhibitory activity, respectively. nih.gov

Exploration of Benzoxaborole Derivatives and Analogs in Research

Design, Synthesis, and Evaluation of N-(1-hydroxy-1,3-dihydrobenzo[c]researchgate.netnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides

A notable area of research has been the design and synthesis of novel N-(1-hydroxy-1,3-dihydrobenzo[c] researchgate.netnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides. These compounds have been investigated for their potential as antimycobacterial agents. The synthesis involves the acylation of 6-aminobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol with a variety of activated (hetero)arylcarboxylic acids. isca.mersc.org

The evaluation of these compounds has demonstrated that some possess micromolar-level activity against mycobacteria, including multidrug-resistant strains. rsc.org Structure-activity relationship (SAR) studies, supported by molecular docking, have suggested that these compounds may act as selective inhibitors of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis. isca.mersc.org This selectivity for the mycobacterial enzyme over the human counterpart is a key aspect of their therapeutic potential. rsc.org The in vitro testing of these novel compounds has shown no growth inhibition of other bacteria and fungi, indicating a selective antimycobacterial profile. rsc.org

Table 1: Antimycobacterial Activity of Selected N-(1-hydroxy-1,3-dihydrobenzo[c] researchgate.netnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides

Compound (Hetero)aryl Group In Vitro Activity (MIC)
1 Pyrazine-2-carboxamide Micromolar range
2 3-Methylpyrazine-2-carboxamide Micromolar range

| 3 | 6-Chloropyrazine-2-carboxamide | Micromolar range |

Research on Quinolino-Benzoxaborole Derivatives

The hybridization of the benzoxaborole scaffold with a quinoline (B57606) moiety has led to the development of quinolino-benzoxaborole derivatives. researchgate.net Quinoline itself is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. researchgate.netnih.gov The rationale behind combining these two pharmacophores is to create novel molecular entities with potentially enhanced or synergistic biological activities. researchgate.net

Synthetic methodologies have been developed for the efficient creation of these hybrid molecules. researchgate.net Subsequent biological evaluations have explored their efficacy as potential antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial agents. researchgate.net Initial studies on their cytotoxic properties against various cancer cell lines indicated that the compounds were well-tolerated. researchgate.net Further screening revealed their potential as antimicrobial agents. nih.govnih.gov

Development and Study of Diphenyl-(thio)ether-Containing Benzoxaborole Derivatives

Researchers have designed and synthesized a series of novel diphenyl-(thio)ether-containing benzoxaborole derivatives, investigating them as potential dual-target enzyme inhibitors. nih.govisca.in These compounds have been evaluated for their in vitro antifungal activity against a panel of common plant pathogens and for their herbicidal activity. nih.gov

Many of the synthesized compounds exhibited significant antifungal properties. nih.gov For instance, certain derivatives demonstrated 100% inhibition of several plant pathogenic fungi at a concentration of 50.0 μg/mL. nih.gov Enzymatic inhibition assays have been employed to elucidate the mechanism of action, with some compounds showing notable inhibitory activity against target enzymes. nih.govisca.in Molecular docking studies have further supported these findings by revealing the potential binding interactions with the target enzymes. nih.govisca.in

Table 2: Antifungal and Herbicidal Activity of Selected Diphenyl-(thio)ether-Containing Benzoxaborole Derivatives

Compound ID Antifungal Activity (Inhibition %) Herbicidal Activity
6b High Effective
6c 100% against 3 fungi Effective
6h 100% against 3 fungi Effective

| 7e | Not specified | Effective |

Synthesis and Activity of Benzimidazole-Benzoxaborole Hybrid Molecules

The exploration of hybrid molecules that incorporate both the benzimidazole (B57391) and benzoxaborole scaffolds is an area of potential interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities. However, a review of the available scientific literature did not yield specific studies focused on the design, synthesis, and biological evaluation of direct benzimidazole-benzoxaborole hybrids. While research on benzimidazole- and benzoxaborole-containing compounds as separate entities is extensive, the investigation of their conjugated or hybrid structures appears to be a less explored area.

Structural Variations and Bioactivity of 3-Amino Benzoxaboroles

The introduction of an amino substituent at the 3-position of the benzoxaborole ring has been a subject of investigation to understand its influence on biological activity. A study focusing on the antifungal properties of over a dozen 3-amino benzoxaboroles against Candida albicans revealed important structure-activity relationships. researchgate.net

The research indicated that the introduction of an amino group at this position generally leads to a decrease in antifungal activity compared to the parent benzoxaborole. researchgate.net However, the nature of the amine substituent was found to be crucial. For example, derivatives with simple heterocyclic amines like morpholine (B109124) or piperidine (B6355638) showed a more significant drop in activity than those with piperazine (B1678402) derivatives. researchgate.net Furthermore, the presence of a fluorine substituent at the para position relative to the boron atom was found to enhance the antifungal activity, resulting in lower minimum inhibitory concentration (MIC) values. researchgate.net

Investigations into 6-Benzyl Ether Benzoxaboroles

A novel 6-benzyl ether benzoxaborole has been identified and investigated for its potent activity against Mycobacterium tuberculosis. This compound demonstrated a minimum inhibitory concentration (MIC) of 2 μM in liquid medium and was also effective at preventing growth on solid medium at a concentration of 0.8 μM. organic-chemistry.org

Importantly, this derivative was also found to be active against intracellular bacteria with a 50% inhibitory concentration (IC50) of 3.6 μM, and it did not exhibit cytotoxicity against mammalian cells. organic-chemistry.org These findings suggest that the 6-benzyl ether modification of the benzoxaborole scaffold is a promising avenue for the development of new antitubercular agents. organic-chemistry.org

Development of Advanced Benzoxaborole Conjugates (e.g., with Hyaluronic Acid) for Research Applications

The unique chemical properties of benzoxaboroles have been harnessed in the development of advanced biomaterials. One such application is the creation of self-crosslinking and self-healing hydrogels through the conjugation of benzoxaborole derivatives with hyaluronic acid (HA). nih.govnih.gov These "smart" hydrogels are formed through the direct complexation between the benzoxaborole moiety and the diol groups of hyaluronic acid at physiological pH. nih.govnih.gov

The structure of the benzoxaborole derivative plays a critical role in the properties of the resulting hydrogel. For instance, conjugates prepared from 6-amino-7-fluoro-3,3-dimethyl benzoxaborole and 7-amino-3,3-dimethyl benzoxaborole have shown exceptional self-crosslinking properties, leading to the formation of robust, self-healing hydrogels. nih.gov These materials also exhibit responsiveness to pH and glucose, making them promising for various biomedical research applications, such as injectable scaffolds for tissue engineering. nih.govnih.gov Molecular dynamics simulations have provided insights into how the benzoxaborole complexation induces conformational changes in hyaluronic acid, favoring the formation of a highly entangled three-dimensional network. nih.gov

Advanced Research Applications of the Benzoxaborole Scaffold

Development of Benzoxaborole-Based Molecular Probes for Biological System Investigations

The utility of benzoxaboroles as molecular probes for investigating biological systems stems from their inherent ability to interact with specific biological molecules. nih.gov The core principle behind this application is the reversible covalent bonding between the Lewis acidic boron center of the benzoxaborole and molecules containing cis-1,2- or 1,3-diols. acs.orgbath.ac.uk Since many essential biological molecules, such as carbohydrates and certain glycoproteins, feature these diol functionalities, benzoxaboroles can be designed as highly specific probes for their detection and study. acs.orgbath.ac.uk

Researchers have leveraged this property to create sensors for carbohydrates, including glucose, which is of significant interest for managing diabetes. bath.ac.uk Benzoxaborole-based probes have been developed for various sensing applications, including:

Glycoprotein (B1211001) Analysis: A method for the visual assessment of the terminal glycosylation state of glycoproteins has been developed using benzoxaboroles. acs.org Changes in protein glycosylation are associated with numerous diseases, making tools for their analysis highly valuable. acs.org

Saccharide Detection: Benzoxaborole-functionalized materials can exhibit enhanced binding affinity for monosaccharides, enabling the development of new chemical sensors. bath.ac.uk

Sulfenic Acid Adducts: Benzoxaboroles have been shown to form adducts with sulfenic acids in aqueous solutions, a finding investigated using techniques like UV/vis spectrophotometry and isothermal titration calorimetry (ITC). acs.org

Table 1: Benzoxaborole-Based Molecular Probes and Their Applications

Target BiomoleculePrinciple of DetectionApplication AreaReference
GlycoproteinsBinding to terminal saccharide diolsDisease diagnostics, analysis of protein function acs.org
Monosaccharides (e.g., Glucose)Reversible binding to form boronic estersDevelopment of new chemical sensors for diabetes monitoring bath.ac.uk
Sulfenic AcidsAdduct formation in aqueous solutionInvestigation of redox signaling pathways acs.org

Applications in Advanced Material Science and Polymer Chemistry

The integration of the benzoxaborole scaffold into larger molecular structures has opened new avenues in material science and polymer chemistry. nih.gov The dynamic nature of the boron-diol interaction allows for the creation of "smart" materials that can respond to environmental stimuli. rsc.org

Incorporating benzoxaborole moieties into polymer backbones imparts unique functionalities to the resulting materials. bath.ac.uk This approach has been used to create advanced polymers with tailored properties. For example, boronated polymers, such as chitosan (B1678972) grafted with benzoxaborole, show improved solubility at physiological pH and the ability to recognize cis-diol containing molecules. nih.gov This functionalization creates dynamic materials where the B-O interactions are versatile and responsive. nih.gov Such polymers have potential applications in creating materials for bioconjugation and the development of functional biomaterials. nih.gov

The vacant p-orbital on the boron atom in benzoxaboroles gives them Lewis acidic properties, making them candidates for use in organocatalysis. acs.orgmit.edu Boronic acids, in general, are of particular interest for catalyzing chemical reactions due to their unique properties. mit.edu While some studies have shown certain benzoxaboroles to have limited catalytic activity in specific reactions compared to their phenylboronic acid counterparts, the scaffold remains an area of active investigation. acs.org For instance, 2-carboxyphenylboronic acid, which exists as a cyclized benzoxaborolone adduct, has been identified as an effective catalyst for converting biomass-derived sugars. mit.edumit.edu This highlights the potential of boron-containing heterocyclic frameworks in developing new catalytic systems. mit.eduresearchgate.net

Self-Crosslinking Hydrogels for Controlled Release Systems and Biomaterial Research

One of the most promising applications of benzoxaborole chemistry is in the development of self-crosslinking hydrogels. rsc.org These hydrogels are three-dimensional polymer networks that can hold large amounts of water and are formed through dynamic, reversible covalent bonds between benzoxaborole units and diols on polymer chains. acs.orgnih.gov This mechanism allows for gel formation under physiological pH, a significant advantage for biomedical applications. rsc.orgacs.org

A key feature of these materials is their "smart" behavior; they are often responsive to specific stimuli. rsc.org For instance, the crosslinks can be disrupted by changes in pH or by the presence of competitive molecules like glucose, making them excellent candidates for controlled drug delivery systems. rsc.orgrsc.org The dynamic nature of the boronate ester bonds also imparts remarkable self-healing and injectable properties to the hydrogels. rsc.orgnih.gov

Research has demonstrated the formation of self-crosslinking hydrogels using hyaluronic acid (HA) modified with benzoxaborole derivatives, including compounds structurally similar to 6-amino-3,3-dimethylbenzo[c] acs.orgmit.eduoxaborol-1(3H)-ol, such as 6-amino-7-fluoro-3,3-dimethyl benzoxaborole. rsc.org These hydrogels exhibit pH- and glucose-responsive behaviors and form self-healing networks. rsc.org

Table 2: Properties of Benzoxaborole-Based Self-Crosslinking Hydrogels

Polymer SystemCrosslinking MechanismKey PropertiesPotential ApplicationsReference
Hyaluronic Acid (HA) modified with Benzoxaborole derivativesDirect BOR–HA diol complexationSelf-crosslinking at physiological pH, self-healing, pH- and glucose-responsiveInjectable scaffolds for biomedical applications rsc.org
Copolymers with Benzoxaborole and Catechol groupsBenzoxaborole-catechol complexationGelation at pH 7.4, self-healing, pH/sugar responsiveness3D cell encapsulation, drug delivery, tissue engineering acs.org
Triblock copolymer mixed with a Benzoxaborole-bearing copolymerDynamic covalent bonds between benzoxaborole and sugar hydroxyl groupsInjectable, self-healing, temperature, pH, and sugar responsiveMulti-responsive smart hydrogels for biomedical use nih.gov

Utility of Benzoxaborole Compounds as Chemical Biology Tools

Beyond their use as simple probes, benzoxaborole compounds serve as powerful chemical biology tools for modulating and studying the function of enzymes and other biological systems. acs.org Their ability to act as reversible covalent inhibitors by targeting active sites of enzymes is a cornerstone of their utility. nih.govacs.org

The molecular mechanism of action is often based on the Lewis acidity of the boron atom and its diol-binding properties. acs.org By binding to an enzyme's active site, a benzoxaborole can impair its biological function. acs.org The most well-documented example is the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. nih.govacs.org The antifungal drug Tavaborole (B1682936) (AN2690) functions by forming a stable adduct with the terminal diol of tRNA in the editing site of fungal LeuRS, thereby blocking protein synthesis. acs.org This specific and potent mechanism of action makes benzoxaboroles attractive candidates for developing therapeutics and for studying the roles of various enzymes in disease processes. acs.org

Future Perspectives and Unexplored Research Avenues

Identification and Validation of Novel Molecular Targets for Benzoxaborole Interactions

The therapeutic potential of benzoxaboroles is largely attributed to their ability to inhibit key enzymes through interactions with their active sites. acs.org The Lewis acidic nature of the boron atom is fundamental to their mechanism of action. acs.org While significant progress has been made, the full spectrum of molecular targets for benzoxaboroles remains an active area of investigation.

Historically, the most well-characterized targets for benzoxaboroles are aminoacyl-tRNA synthetases, particularly leucyl-tRNA synthetase (LeuRS). acs.org Inhibition of LeuRS disrupts protein synthesis, which is the mechanism of action for antifungal and antibacterial benzoxaboroles. acs.orgresearchgate.net Beyond LeuRS, benzoxaboroles have demonstrated selective activity against a range of other enzymes, including:

β-lactamases acs.org

HCV NS3/4A serine protease acs.org

Phosphodiesterase 4 (PDE4) acs.orgtcichemicals.com

d,d-carboxypeptidase acs.org

Recent research has continued to uncover new targets. For instance, a novel benzoxaborole, AN11527, was found to be active against Escherichia coli, with resistance mapping to the enoyl acyl carrier protein FabI, a key enzyme in fatty acid biosynthesis. asm.orgasm.orgnih.gov This discovery opens a new avenue for developing benzoxaboroles as antibacterial agents targeting Gram-negative pathogens. asm.orgasm.org Another potential target is the conserved splicing factor CPSF3 in trypanosomes, the parasite responsible for human African trypanosomiasis. researchgate.net These findings underscore the potential for identifying further novel binding partners and therapeutic applications for this class of compounds.

Future work will likely focus on systematic screening of benzoxaborole libraries against diverse panels of enzymes and cellular pathways to identify new targets. Validating these interactions will require a combination of genetic, biochemical, and biophysical approaches to confirm the biological relevance and therapeutic potential.

Mechanistic Studies on Resistance Development in Non-Human Models

The emergence of drug resistance is a significant challenge in the development of new antimicrobial agents. nih.gov Understanding the mechanisms by which pathogens develop resistance to benzoxaboroles is crucial for designing next-generation inhibitors that can circumvent these pathways and for implementing strategies to prolong their clinical utility.

Studies in non-human models have begun to shed light on these resistance mechanisms. For benzoxaboroles targeting LeuRS, resistance can arise from mutations within the enzyme's active site. nih.gov For example, analysis of a benzoxaborole-resistant mutant of LeuRS revealed a mutation outside the primary drug-binding site that still undermined inhibition. nih.gov This was elucidated through a combination of X-ray crystallography, molecular dynamics, and biochemical experiments, which identified a "tyrosine switch" critical for the enzyme's editing function that was exploited by the inhibitor. nih.gov

In the case of the antibacterial benzoxaborole AN3365 (epetraborole), which also targets LeuRS, the development of bacterial resistance was observed during phase II clinical trials, leading to its discontinuation. acs.orgresearchgate.net Similarly, for the benzoxaborole AN11527, which targets FabI in E. coli, resistant mutants were generated and analyzed through whole-genome sequencing to identify mutations in the fabI gene. asm.orgasm.org These mutations were located near the enzyme's active center and cofactor binding site. asm.orgasm.org

Future research should focus on:

Prospectively identifying potential resistance mutations for new benzoxaborole candidates.

Investigating non-mutational resistance mechanisms, such as drug efflux and target overexpression. nih.govfrontiersin.org

Exploring combination therapies that could mitigate the development of resistance. acs.org

Development of Highly Selective Benzoxaborole-Based Research Tools and Probes

The inherent ability of the benzoxaborole moiety to interact with diols makes it an excellent scaffold for the design of chemical probes and research tools. acs.org This property allows for the development of sensors for biologically important molecules like sugars and glycoproteins. acs.org

A notable application has been the creation of a benzoxaborole-based method for the visual assessment of the terminal glycosylation state of glycoproteins. acs.org Changes in protein glycosylation are associated with various diseases, including cancer and inflammatory disorders, making tools for their analysis highly valuable. acs.org This method involves capturing a monosaccharide on functionalized beads and then incubating them with a benzoxaborole solution, leading to a color change that can be quantified. acs.org

Furthermore, the tunability of the benzoxaborole structure allows for the synthesis of derivatives with high selectivity for specific biomolecules. nih.gov By modifying substituents on the benzoxaborole ring, researchers can fine-tune binding affinity and specificity. This principle can be applied to develop:

Fluorescent probes: For imaging specific enzymes or biomolecules within cells.

Affinity chromatography resins: For the purification of specific glycoproteins or enzymes.

Activity-based probes: To profile the activity of entire enzyme families.

The development of these tools will not only advance our understanding of fundamental biological processes but also aid in drug discovery by facilitating target identification and validation.

Integration of Multi-Omics Data to Elucidate Complex Biological Activities

To fully comprehend the biological impact of benzoxaboroles, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound. elifesciences.orgnih.gov This approach moves beyond a single-target perspective to reveal the broader network of pathways affected by the drug. nih.govmixomics.org

Multi-omics analysis can help to:

Identify off-target effects: By revealing unintended changes in gene expression, protein levels, or metabolite concentrations.

Elucidate mechanisms of action: By connecting the primary target inhibition to downstream cellular consequences. elifesciences.org

Discover biomarkers: By identifying molecular signatures that correlate with drug sensitivity or resistance. arxiv.org

For example, by combining proteomic data (to identify the direct protein target) with transcriptomic and metabolomic data, researchers can map the cascade of events that follow target engagement by a benzoxaborole. This integrated approach can reveal how inhibiting one enzyme, like LeuRS, leads to widespread changes in cellular metabolism and stress response pathways. elifesciences.org As multi-omics technologies become more accessible, their application will be indispensable for a deeper understanding of the complex biological activities of benzoxaboroles and for optimizing their therapeutic potential. nih.govmixomics.org

Advanced Computational Chemistry Approaches for De Novo Design of Benzoxaborole Analogs

Computational chemistry and machine learning are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. researchgate.net These methods are particularly well-suited for the de novo design of novel benzoxaborole analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-based drug design can leverage the X-ray crystal structures of benzoxaboroles bound to their target enzymes, such as LeuRS or HCV NS5B polymerase. nih.govnih.govnih.gov These structures provide a detailed map of the binding pocket, enabling chemists to computationally design new analogs that make more favorable interactions with the target protein. nih.gov For instance, the crystal structure of an N-benzoxaborole analog bound to the HCV NS5B protein revealed a unique network of interactions mediated by water molecules, providing critical insights for further optimization. nih.govnih.gov

Ligand-based approaches can be used when a high-resolution structure of the target is unavailable. researchgate.net By analyzing the structure-activity relationships (SAR) of a series of known benzoxaborole inhibitors, quantitative structure-activity relationship (QSAR) models can be built to predict the activity of new, untested compounds. nih.gov

Modern approaches increasingly use deep learning and artificial intelligence to generate novel molecular structures from scratch that are predicted to have desired properties. researchgate.net These methods can explore a vast chemical space to propose innovative benzoxaborole scaffolds that may not be conceived through traditional medicinal chemistry intuition. researchgate.net The integration of these computational tools will be instrumental in designing the next generation of benzoxaborole therapeutics.

Research Findings Summary

Research AreaKey FindingSignificance
Novel Target Identification The enoyl acyl carrier protein FabI was identified as a target for a benzoxaborole in E. coli. asm.orgasm.orgExpands the potential of benzoxaboroles as antibacterial agents against Gram-negative bacteria.
Resistance Mechanisms Resistance to a LeuRS-inhibiting benzoxaborole was linked to a mutation affecting a "tyrosine switch" outside the main binding site. nih.govProvides a detailed mechanistic understanding of resistance, guiding the design of more robust inhibitors.
Research Probe Development A benzoxaborole-based method was developed for the visual assessment of glycoprotein (B1211001) glycosylation. acs.orgDemonstrates the utility of benzoxaboroles as tools for studying fundamental biological processes.
Computational Design X-ray crystallography of a benzoxaborole in the HCV NS5B polymerase active site guided the design of analogs with improved pharmacokinetic profiles. nih.govnih.govHighlights the power of structure-based design in optimizing benzoxaborole drug candidates.

Q & A

Q. What are the structural characteristics of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, and how do they influence its chemical reactivity?

The compound features a benzooxaborole core with an amino group at position 6 and two methyl groups at position 3. The boronate ring contributes to electrophilic reactivity, while the amino group enables nucleophilic or hydrogen-bonding interactions. The 3,3-dimethyl groups introduce steric hindrance, potentially affecting substrate binding in catalytic or biological applications. Synthetic routes for analogous structures (e.g., Pd-catalyzed cross-coupling for amino group introduction) highlight the need for controlled conditions to preserve boronate ring stability .

Q. What standard synthetic methodologies are employed to prepare this compound?

A common approach involves:

  • Boronate ring formation : Cyclization of ortho-substituted benzaldehyde derivatives with boronic acids under basic conditions.
  • Amination : Introduction of the amino group via nitro reduction (e.g., catalytic hydrogenation of a nitro precursor) or nucleophilic substitution with ammonia derivatives.
  • Methylation : Alkylation using methyl halides or dimethyl sulfates at position 3. Key steps are derived from methods for related benzooxaboroles, such as the use of Pd(PPh₃)₄ in cross-coupling reactions and chiral HPLC for enantiomer separation .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and boronate ring integrity. For example, the amino proton typically resonates near δ 10.3 ppm .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]⁺).
  • Elemental Analysis : To validate purity and stoichiometry.
  • HPLC : Reverse-phase chromatography (≥95% purity) for assessing synthetic yield .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂ or Ar) at 2–8°C in a dry, dark environment. Avoid exposure to moisture, strong acids, or oxidizers, as the boronate ring is sensitive to hydrolysis and oxidation. Use sealed, amber glass vials with PTFE-lined caps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) for cross-coupling steps.
  • Temperature Control : Maintain 80–90°C for nitro reduction or alkylation to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance boronate intermediate solubility.
  • Purification : Use preparative HPLC with C18 columns for challenging separations, as demonstrated for structurally similar compounds .

Q. What strategies resolve discrepancies in reported spectroscopic data for benzooxaborol derivatives?

  • High-Resolution Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values.
  • Cross-Referencing : Align MS/MS fragmentation patterns with literature data for analogous compounds .

Q. How can the biological activity of this compound be evaluated in antimicrobial assays?

  • Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1%).
  • Mechanistic Studies : Assess β-lactamase inhibition via spectrophotometric nitrocefin hydrolysis assays, as boronate derivatives often target serine hydrolases .

Q. What approaches mitigate solubility challenges during reaction setup?

  • Co-Solvent Systems : Combine DMF with THF or dichloromethane.
  • Derivatization : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to enhance lipophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time, minimizing degradation of labile intermediates .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for enantioselective amination.
  • Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak AD with CO₂/MeOH mobile phases, as applied to ethoxy-substituted analogs .

Q. What experimental controls are critical when studying this compound’s enzyme inhibition properties?

  • Blank Reactions : Exclude the compound to rule out solvent effects.
  • Inhibitor Controls : Use known inhibitors (e.g., clavulanic acid for β-lactamases).
  • Time-Dependent Studies : Pre-incubate the compound with enzymes to assess irreversible binding, a hallmark of boronate-based inhibitors .

Methodological Notes

  • Safety Protocols : Wear nitrile gloves, goggles, and lab coats. Handle waste via certified hazardous waste disposal services .
  • Data Reproducibility : Document reaction parameters (e.g., humidity, light exposure) rigorously, as boronate stability varies with ambient conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 2
Reactant of Route 2
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.